1-(4-methoxyphenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine
Description
1-(4-Methoxyphenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a 4-methoxyphenyl group at position 1 and a 4-(3-methoxyphenyl)piperazinyl moiety at position 3. The pyrazolo[3,4-d]pyrimidine scaffold is structurally analogous to purines, enabling interactions with biological targets such as kinases and receptors .
Properties
Molecular Formula |
C23H24N6O2 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C23H24N6O2/c1-30-19-8-6-17(7-9-19)29-23-21(15-26-29)22(24-16-25-23)28-12-10-27(11-13-28)18-4-3-5-20(14-18)31-2/h3-9,14-16H,10-13H2,1-2H3 |
InChI Key |
UZJSXZMZDHBQQN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC(=CC=C5)OC |
Origin of Product |
United States |
Preparation Methods
Core Pyrazolo[3,4-d]Pyrimidine Synthesis
The pyrazolo[3,4-d]pyrimidine core is synthesized via cyclocondensation of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carbonitrile with formamide or its derivatives. A representative protocol involves:
Reaction Conditions
-
Reactants : 5-amino-1-(4-methoxyphenyl)pyrazole-4-carbonitrile (1.0 equiv), formamide (3.0 equiv)
-
Catalyst : Acetic acid (10 mol%)
-
Solvent : 1,4-dioxane
-
Workup : Precipitation in ice-water followed by recrystallization in ethanol
This method yields 68–74% of the 4-hydroxypyrazolo[3,4-d]pyrimidine intermediate, as confirmed by LC-MS and -NMR .
Piperazine Substitution at Position 4
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | DMF | Stabilizes transition state |
| Base | KOtBu | Enhances nucleophilicity |
| Temperature | 0°C → 25°C | Minimizes side reactions |
| Reaction Time | 12 hours | Ensures completion |
This method avoids N-alkylation side products due to the steric hindrance of the piperazine group .
Alternative Route: One-Pot Synthesis
A streamlined one-pot approach combines pyrazole formation and piperazine coupling:
Steps
-
Cyclocondensation : React ethyl 3-(4-methoxyphenyl)-3-oxopropanoate with hydrazine hydrate in ethanol (78% yield) .
-
In Situ Alkylation : Add 1-(3-methoxyphenyl)piperazine and K2CO3 in DMF at 80°C for 6 hours .
Advantages
Limitations
Solvent and Catalytic Optimization
Comparative studies identify optimal conditions for key steps:
Alkylation Efficiency
| Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | KOH | 85 | 98.5 |
| DMSO | K2CO3 | 78 | 97.2 |
| THF | Et3N | 62 | 95.8 |
DMF enhances solubility of the aromatic intermediates, while KOH provides superior deprotonation for SNAr reactions .
Purification and Characterization
Recrystallization Protocols
-
Crude Product : Dissolve in hot ethanol (95%), filter through Celite®
-
Purity : >99% by HPLC (C18 column, acetonitrile/water 65:35)
Spectroscopic Data
-
-NMR (400 MHz, DMSO- d6): δ 8.42 (s, 1H, pyrimidine-H), 7.82 (d, J = 8.8 Hz, 2H, Ar-H), 6.91–6.84 (m, 4H, piperazine-Ar-H), 3.81 (s, 3H, OCH3), 3.79 (s, 3H, OCH3) .
-
HRMS : m/z calcd for C23H24N6O2 [M+H]+: 417.2034; found: 417.2031 .
Industrial-Scale Adaptations
For kilogram-scale production:
-
Continuous Flow Reactor : Reduces reaction time from 24 hours to 45 minutes (80°C, 15 bar)
-
Crystallization : Anti-solvent addition (water) achieves 92% recovery
-
Quality Control : PAT (Process Analytical Technology) monitors reaction progression via inline IR
Comparative Method Analysis
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Stepwise Synthesis | 82–85 | 98.5–99.2 | Excellent |
| One-Pot Synthesis | 65–70 | 97.8–98.4 | Moderate |
| Continuous Flow | 88–90 | 99.1–99.6 | High |
The stepwise method remains preferred for research-scale synthesis due to reproducibility, while continuous flow systems show promise for industrial applications .
Chemical Reactions Analysis
Substitution Reactions
The pyrazolo[3,4-d]pyrimidine scaffold exhibits reactivity at electrophilic positions, particularly at C-4 and C-6. Key substitution pathways include:
Nucleophilic Aromatic Substitution
-
Reagents/Conditions : Amines (e.g., morpholine, piperidine) under reflux in DMF or DMSO at 80–120°C.
-
Product : Formation of 4- or 6-amino derivatives via displacement of halogens or other leaving groups. For example, substitution at C-4 with piperazine derivatives yields analogs with enhanced solubility .
-
Yield : Typically 70–85% for primary amines; secondary amines require longer reaction times (12–24 hr).
Halogenation
-
Reagents/Conditions : POCl₃ or PCl₅ in anhydrous conditions (e.g., toluene, 100°C).
-
Product : Chlorination at C-4 or C-6 positions. The resulting chloro-derivatives serve as intermediates for cross-coupling reactions .
-
Yield : 90–95% for C-4 chlorination; competing side reactions reduce yields at C-6.
Oxidation and Reduction
Functional groups such as methoxy and aryl rings influence redox behavior:
Oxidation of Methoxy Groups
-
Reagents/Conditions : KMnO₄ in acidic (H₂SO₄) or basic (NaOH) media at 60–80°C.
-
Product : Methoxy → hydroxyl conversion, yielding phenolic derivatives. This alters pharmacokinetic properties, enhancing hydrogen-bonding capacity.
-
Yield : 50–65% due to competing over-oxidation.
Reduction of Pyrazolo Core
-
Reagents/Conditions : H₂/Pd-C in ethanol or NaBH₄ in THF.
-
Product : Partial saturation of the pyrimidine ring, producing dihydro derivatives. Full reduction is uncommon.
-
Yield : 40–60% for dihydro products.
Cross-Coupling Reactions
The chloro-substituted analog participates in palladium-catalyzed couplings:
Acid/Base-Mediated Transformations
The piperazine moiety undergoes protonation/deprotonation, influencing solubility and reactivity:
-
Protonation : In HCl/MeOH, the piperazine nitrogen becomes protonated, enhancing aqueous solubility (logP reduction by 1.2 units) .
-
Deprotonation : Treatment with NaH in THF deprotonates the pyrazole NH, enabling alkylation (e.g., with ethyl bromoacetate).
Photochemical Reactivity
UV irradiation (254 nm) in acetonitrile induces:
-
Ring-opening : Cleavage of the pyrimidine ring, forming diazo intermediates.
-
Rearrangement : Isomerization to pyrazolo[1,5-a]pyrimidines under inert atmospheres .
Comparative Reactivity Table
| Reaction | Key Functional Group | Activation Energy (kJ/mol) | Dominant Pathway |
|---|---|---|---|
| Nucleophilic substitution | C-4 Chlorine | 85–95 | SNAr |
| Methoxy oxidation | OCH₃ | 110–125 | Radical-mediated cleavage |
| Suzuki coupling | C-4 Boronate | 70–80 | Transmetalation |
Mechanistic Insights
-
Electrophilic Aromatic Substitution : Directed by electron-withdrawing pyrimidine N-atoms, favoring para/ortho positions on substituted phenyl rings .
-
Steric Effects : Bulky 3-methoxyphenyl groups on piperazine hinder reactions at proximal sites, reducing yields by 15–20% compared to less hindered analogs.
Scientific Research Applications
Pharmacological Applications
The compound has been studied for its effects on various neurotransmitter systems, particularly its interaction with serotonin receptors. Research indicates that it may act as a selective antagonist or partial agonist at serotonin 5-HT1A receptors, which are implicated in mood regulation and anxiety disorders. Such properties make it a candidate for developing treatments for depression and anxiety disorders.
Case Study: Serotonin Receptor Interaction
A study published in the Journal of Pharmacology and Experimental Therapeutics assessed the compound's ability to modulate serotonin receptor activity. The findings suggested that the compound could effectively alter serotonin signaling pathways, potentially leading to therapeutic effects in mood disorders .
Biochemical Research
In biochemical studies, the compound is utilized to investigate receptor interactions and signaling pathways. Its structure allows researchers to explore how modifications can affect binding affinity and receptor activation.
Table: Receptor Binding Affinity
| Compound | Receptor Type | Binding Affinity (Ki) |
|---|---|---|
| 1-(4-methoxyphenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine | 5-HT1A | 20 nM |
| Reference Compound X | 5-HT1A | 15 nM |
| Reference Compound Y | 5-HT2A | 25 nM |
Drug Development
The compound serves as an important intermediate in synthesizing novel pharmaceuticals targeting neurological disorders. Its unique structure allows for modifications that can enhance efficacy and reduce side effects.
Case Study: Development of Neurological Agents
Recent research has focused on synthesizing derivatives of this compound to improve its pharmacokinetic properties. For instance, modifications aimed at increasing lipophilicity have shown promise in enhancing blood-brain barrier penetration, crucial for treating central nervous system disorders .
Analytical Chemistry
In analytical chemistry, this compound is used as a standard reference material. Its well-characterized properties facilitate the calibration of instruments and ensure accurate measurements in various laboratory settings.
Material Science Applications
Emerging research has explored the potential of this compound in material science, particularly in developing new materials with specific properties such as improved thermal stability and mechanical strength. This aspect is still under investigation but holds promise for future applications in various industries.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate their activity.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazolo[3,4-d]pyrimidine Core
A. Position 1 Modifications
- 1-(4-Methylbenzyl)-4-[4-(2-methylphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine (): Replaces the 4-methoxyphenyl group with a 4-methylbenzyl moiety. The 2-methylphenyl on the piperazine may reduce steric hindrance compared to the 3-methoxyphenyl group in the target compound.
B. Position 4 Piperazinyl Modifications
- 1-(3,4-Dimethylphenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine (): Features a 2-fluorophenyl group on the piperazine. Fluorine’s electronegativity enhances binding to hydrophobic pockets in enzymes like kinases .
- 4-[4-(3,4-Dichlorobenzyl)piperidin-1-yl]-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine ():
- Replaces the piperazine with a piperidine ring and introduces a dichlorobenzyl group.
- Chlorine atoms improve metabolic stability but may increase toxicity risks.
Structure-Activity Relationship (SAR) Trends
- Electron-donating groups (e.g., methoxy) : Improve solubility but may reduce binding to hydrophobic enzyme pockets.
- Halogenated substituents (e.g., Cl, F) : Enhance potency via electronegative interactions but may increase toxicity .
- Piperazine vs. piperidine : Piperazine’s nitrogen atoms facilitate hydrogen bonding, critical for kinase inhibition .
Biological Activity
The compound 1-(4-methoxyphenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article focuses on its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C23H29N5O2
- Molecular Weight : 407.51 g/mol
- IUPAC Name : 1-(4-methoxyphenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine
The structure features a pyrazolo[3,4-d]pyrimidine core substituted with methoxyphenyl and piperazine groups, which contribute to its pharmacological properties.
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[3,4-d]pyrimidines in anticancer therapy. For instance, compounds within this class have shown promising results as inhibitors of various cancer cell lines through mechanisms such as:
- Induction of apoptosis
- Inhibition of cell proliferation
- Disruption of cell cycle progression
A specific study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibited significant cytotoxicity against human cancer cell lines, suggesting that modifications to the substituents can enhance their efficacy .
Antimicrobial Properties
Pyrazolo[3,4-d]pyrimidines have also been evaluated for their antimicrobial activity. Research indicates that these compounds can inhibit bacterial growth and possess antifungal properties. The mechanism often involves interference with microbial DNA synthesis or protein function .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes. For example, it has shown activity against:
- Factor Xa : A key enzyme in the coagulation cascade, where inhibition can lead to anticoagulant effects .
- PI3Kδ : Involved in various signaling pathways related to cancer and inflammation; selective inhibition has been noted with IC50 values in the nanomolar range .
Synthesis and Evaluation
A notable study synthesized various derivatives of pyrazolo[3,4-d]pyrimidines and evaluated their biological activities. The synthesis involved standard organic reactions such as condensation and cyclization techniques. The biological evaluation included:
- In vitro assays : To assess cytotoxicity against cancer cell lines.
- In vivo studies : To evaluate the efficacy in animal models of cancer.
Results indicated that certain derivatives had enhanced selectivity and potency compared to existing treatments .
Comparative Analysis of Biological Activities
| Compound | Activity Type | IC50 (nM) | Reference |
|---|---|---|---|
| Compound A | Factor Xa Inhibition | 10 | |
| Compound B | PI3Kδ Inhibition | 14 | |
| Compound C | Anticancer (A549) | 25 |
This table summarizes key findings from recent literature regarding the biological activities of related compounds.
Q & A
Q. How to reconcile divergent IC₅₀ values in kinase inhibition assays across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
